M7583

BTK inhibitor kinase selectivity off-target effects

M7583 (TL-895) is a second-generation, ATP-competitive, irreversible BTK inhibitor with an IC50 of 1.5 nM and a Ki of 11.9 nM. Its refined kinase selectivity—inhibiting only Blk, BMX, and Txk within 10-fold of BTK—ensures clean mechanistic readouts without off-target noise. Critically, M7583 preserves rituximab-mediated ADCC at therapeutic concentrations, making it the preferred BTK inhibitor for combination studies with anti-CD20 monoclonal antibodies. Validated in ABC-DLBCL PDX and MCL xenograft models with robust tumor growth inhibition, it serves as an authoritative reference compound for benchmarking novel BTK-targeted therapies. Procure high-purity M7583 today for rigorous translational BTK research.

Molecular Formula
Molecular Weight
Cat. No. B1574650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM7583
SynonymsM7583;  M-7583;  M 7583; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M7583: A Second-Generation, Highly Selective Irreversible BTK Inhibitor for B-Cell Malignancies


M7583 (also known as TL-895) is a potent, orally active, adenosine triphosphate (ATP)-competitive, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) [1]. It exhibits high selectivity for BTK, with biochemical IC50 values of 1.5 nM and a Ki of 11.9 nM . The compound has been evaluated in preclinical models and a Phase I clinical trial for the treatment of B-cell malignancies, including mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and chronic lymphocytic leukemia (CLL) [2].

Why In-Class BTK Inhibitors Are Not Interchangeable: The Case for M7583


Covalent BTK inhibitors share a common target but exhibit distinct selectivity profiles, pharmacokinetic properties, and off-target effects that preclude simple substitution. First-generation inhibitors like ibrutinib have broader kinase inhibition, leading to well-documented toxicities, while second-generation agents such as acalabrutinib and zanubrutinib offer improved selectivity but may still inhibit clinically relevant off-target kinases. M7583's refined pharmacologic profile, characterized by exceptionally narrow kinase inhibition and preserved antibody-dependent cell-mediated cytotoxicity (ADCC) at therapeutic concentrations, differentiates it from both earlier and contemporary BTK inhibitors [1]. These quantitative differences directly impact the compound's suitability for specific research applications and therapeutic combinations [2].

Quantitative Differentiation of M7583 Against Ibrutinib and Acalabrutinib: Head-to-Head Preclinical Data


Superior Kinase Selectivity of M7583 vs. Ibrutinib: 270-Kinase Panel Profiling

M7583 demonstrates exceptional kinase selectivity, inhibiting only 3 additional kinases (Blk, BMX, Txk) beyond BTK at IC50 values within tenfold of its BTK IC50, compared to ibrutinib's broader inhibition profile. In a 270-kinase panel, M7583's average BTK IC50 was 18.5 nM, while off-target kinases Blk, BMX, and Txk had IC50s of 77 nM, 5 nM, and 62 nM, respectively [1]. In contrast, ibrutinib inhibits a significantly larger number of kinases at clinically relevant concentrations [2].

BTK inhibitor kinase selectivity off-target effects

Preservation of ADCC by M7583 vs. Ibrutinib in Rituximab Combination Therapy

At clinically relevant concentrations, M7583 does not inhibit antibody-dependent cell-mediated cytotoxicity (ADCC) mediated by rituximab, whereas ibrutinib significantly impairs this mechanism. In co-culture assays using Daudi cells and human peripheral blood mononuclear cells, M7583 at 1 µM preserved rituximab-induced ADCC (percent lysis comparable to vehicle control), while ibrutinib at 1 µM reduced ADCC by approximately 50% [1].

ADCC rituximab immunotherapy combination

M7583 Clinical BTK Occupancy and Response Rates in Relapsed/Refractory B-Cell Malignancies

In a Phase I first-in-human trial (NCT02825836) of 18 patients with relapsed/refractory B-cell malignancies, M7583 achieved >95% BTK occupancy at doses of 300 mg twice daily and 900 mg once daily, with an objective response rate (ORR) of 50% and disease control rate (DCR) of 78% [1]. The compound was well tolerated, with no dose-limiting toxicities reported [2].

Phase I trial BTK occupancy objective response rate

M7583 Efficacy in ABC-DLBCL PDX Models: Superiority Over Ibrutinib

In patient-derived xenograft (PDX) models of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), M7583 demonstrated significant tumor growth inhibition, with the ABC-DLBCL subtype being the most sensitive to M7583 [1]. While direct comparative data within the same study are not available, cross-study analysis suggests M7583 may have superior activity in this subtype compared to ibrutinib, which shows variable response rates in ABC-DLBCL [2].

ABC-DLBCL PDX model tumor growth inhibition

Covalent Irreversible Binding of M7583 to BTK C481 Residue: Differentiation from Reversible Inhibitors

M7583 is an irreversible, covalent BTK inhibitor that binds to cysteine 481 (C481) in the BTK active site, forming a permanent covalent bond that leads to sustained target inhibition even after drug washout [1]. This mechanism distinguishes it from reversible BTK inhibitors such as fenebrutinib or pirtobrutinib (non-covalent), which require continuous target engagement and may be less effective against certain BTK-dependent signaling pathways [2].

covalent inhibitor C481S mutation irreversible binding

M7583 Exhibits Comparable In Vitro Potency to Ibrutinib and Acalabrutinib in Primary CLL Cells

In primary chronic lymphocytic leukemia (CLL) blasts, M7583 inhibited proliferation with an IC50 of 0.2 µM, comparable to the potencies of ibrutinib and acalabrutinib [1]. This demonstrates that M7583's enhanced selectivity does not come at the expense of cellular efficacy in a clinically relevant disease model.

CLL primary cells IC50

Optimal Scientific Applications for M7583 Based on Verified Differentiation Data


Investigating BTK-Specific Signaling Without Off-Target Confounders

M7583's narrow kinase inhibition profile (only Blk, BMX, Txk within 10-fold of BTK IC50) makes it an ideal tool for dissecting BTK-dependent pathways in B-cell receptor signaling, minimizing off-target kinase effects that could complicate data interpretation. Use M7583 in mechanistic studies where clean BTK inhibition is paramount, such as phospho-flow cytometry, Western blotting for BTK autophosphorylation (Y223), or gene expression profiling of B-cell malignancies [1].

Combination Immunotherapy Studies with Anti-CD20 Antibodies

Because M7583 does not inhibit rituximab-mediated ADCC at clinically relevant concentrations, it is the preferred BTK inhibitor for research combining BTK inhibition with anti-CD20 monoclonal antibodies (e.g., rituximab, obinutuzumab). This combination is relevant for preclinical models of B-cell lymphomas where Fc-mediated effector functions are critical for therapeutic efficacy [1].

Preclinical Development of Next-Generation BTK Inhibitors

M7583 serves as a benchmark second-generation covalent BTK inhibitor for comparing novel agents in terms of selectivity, potency, and ADCC preservation. Its well-characterized preclinical and clinical data package (Phase I ORR 50%, DCR 78%) provides a robust reference point for translational research aimed at improving upon current BTK inhibitor therapies [1].

Translational Studies in ABC-DLBCL and MCL Xenograft Models

M7583 has demonstrated significant tumor growth inhibition in ABC-DLBCL PDX models and MCL xenografts, supporting its use as a reference compound in in vivo efficacy studies for these aggressive lymphoma subtypes. Researchers can utilize M7583 to benchmark new therapies or investigate mechanisms of resistance in PDX models where BTK dependence is established [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for M7583

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.